

# Application of 2-Aminoisophthalic Acid in Gas Adsorption Metal-Organic Frameworks

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Aminoisophthalic acid

Cat. No.: B1267165

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials synthesized from metal ions or clusters and organic linkers. Their high surface area, tunable pore size, and chemical functionalities make them exceptional candidates for a variety of applications, including gas storage and separation. **2-Aminoisophthalic acid**, a readily available and functionalizable linker, has been instrumental in the development of MOFs with enhanced gas adsorption properties. The presence of the amino group (-NH<sub>2</sub>) on the linker introduces basic sites within the MOF structure, which can significantly improve the affinity and selectivity for acidic gases like carbon dioxide (CO<sub>2</sub>). This document provides a detailed overview of the application of **2-aminoisophthalic acid** in gas adsorption MOFs, including quantitative data, experimental protocols, and workflow diagrams.

## Data Presentation: Gas Adsorption in 2-Aminoisophthalic Acid-Based MOFs

The following tables summarize the key gas adsorption properties of several MOFs synthesized using **2-aminoisophthalic acid** (or its isomer, 2-aminoterephthalic acid). These materials exhibit promising characteristics for applications such as carbon capture, methane storage, and gas purification.

Table 1: CO<sub>2</sub> and N<sub>2</sub> Adsorption Data for Amino-Functionalized MOFs

| MOF Name | Metal Center | BET Surface Area (m <sup>2</sup> /g) | CO <sub>2</sub> Uptake (cm <sup>3</sup> /g) at 273 K | CO <sub>2</sub> Uptake (cm <sup>3</sup> /g) at 298 K | N <sub>2</sub> Uptake (cm <sup>3</sup> /g) at 273 K | CO <sub>2</sub> /N <sub>2</sub> Selectivity (273 K) | Reference |
|----------|--------------|--------------------------------------|------------------------------------------------------|------------------------------------------------------|-----------------------------------------------------|-----------------------------------------------------|-----------|
| Mg-ABDC  | Mg           | 256                                  | 69.9                                                 | 44.8                                                 | 1.8                                                 | 396                                                 | [1]       |
| Co-ABDC  | Co           | 248                                  | 62.5                                                 | 39.2                                                 | 1.9                                                 | 326                                                 | [1]       |
| Sr-ABDC  | Sr           | Low                                  | Low                                                  | Low                                                  | Low                                                 | 18                                                  | [1]       |
| JUC-141  | Cu           | -                                    | 79.94                                                | 51.39                                                | 13.90                                               | 21.62                                               |           |

ABDC = 2-aminoterephthalate

Table 2: CO<sub>2</sub> and CH<sub>4</sub> Adsorption Data for Amino-Functionalized Zr-MOF

| MOF Name     | Metal Center | CO <sub>2</sub> Adsorption Capacity (mmol/g) at 273 K, 988 kPa | CH <sub>4</sub> Adsorption Capacity (mmol/g) at 273 K, 900 kPa | Heat of CO <sub>2</sub> Adsorption (kJ/mol) | Reference |
|--------------|--------------|----------------------------------------------------------------|----------------------------------------------------------------|---------------------------------------------|-----------|
| Amino-Zr-MOF | Zr           | 9.0                                                            | 3.7                                                            | 29.4                                        | [2]       |

(using 2-aminoterephthalic acid as the organic linker)

Note on Hydrogen Storage: While the functionalization of MOFs is a promising strategy for enhancing H<sub>2</sub> storage, specific quantitative data for hydrogen adsorption in MOFs synthesized directly with **2-aminoisophthalic acid** is not extensively reported in the reviewed literature. This represents an area for future research and development.

## Experimental Protocols

### Protocol 1: Synthesis of Mg-ABDC, a Representative MOF

This protocol is based on the solvothermal synthesis method described for Mg-ABDC, Co-ABDC, and Sr-ABDC.[\[1\]](#)

#### Materials:

- **2-Aminoisophthalic acid** ( $\text{H}_2\text{ABDC}$ )
- Magnesium nitrate hexahydrate ( $\text{Mg}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ )
- N,N-Dimethylformamide (DMF)
- Methanol
- Teflon-lined stainless steel autoclave (23 mL)

#### Procedure:

- In a 20 mL glass vial, dissolve 0.5 mmol of **2-aminoisophthalic acid** and 0.75 mmol of magnesium nitrate hexahydrate in 15 mL of DMF.
- Sonicate the mixture for 10 minutes to ensure homogeneity.
- Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.
- Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
- After 48 hours, cool the autoclave to room temperature.
- Decant the mother liquor and wash the resulting crystalline product with fresh DMF (3 x 10 mL).
- To remove residual DMF, immerse the crystals in methanol for 3 days, replacing the methanol daily.

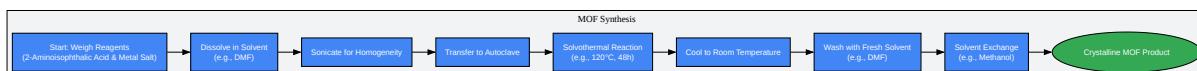
- Collect the product by filtration and dry under vacuum at 150 °C for 12 hours to activate the MOF for gas adsorption studies.

## Protocol 2: Gas Adsorption Measurements

This protocol outlines the general procedure for measuring gas adsorption isotherms using a volumetric gas adsorption analyzer.

Instrumentation:

- Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb-iQ)
- High-purity adsorbate gases (N<sub>2</sub>, CO<sub>2</sub>, CH<sub>4</sub>, H<sub>2</sub>)
- High-purity helium gas
- Liquid nitrogen (for BET surface area analysis)
- Sample tubes
- Analytical balance
- Degasser


Procedure:

- Sample Activation (Degassing):
  - Accurately weigh 50-100 mg of the synthesized MOF into a clean and dry sample tube.
  - Attach the sample tube to the degas port of the gas adsorption analyzer.
  - Heat the sample under a dynamic vacuum. A typical activation condition is 150 °C for at least 12 hours to ensure the removal of all guest solvent molecules from the pores.
  - After degassing, weigh the sample tube again to determine the activated sample mass.
- BET Surface Area Analysis (N<sub>2</sub> Adsorption at 77 K):

- Transfer the activated sample tube to the analysis port of the instrument.
- Perform a free space (void volume) measurement using helium gas.
- Immerse the sample tube in a liquid nitrogen bath (77 K).
- Measure the nitrogen adsorption isotherm by introducing calibrated doses of N<sub>2</sub> gas into the sample tube over a relative pressure (P/P<sub>0</sub>) range, typically from 10<sup>-5</sup> to 1.0.
- Calculate the BET surface area from the adsorption data in the relative pressure range of 0.05 to 0.3.


- CO<sub>2</sub>, CH<sub>4</sub>, and H<sub>2</sub> Adsorption Measurements:
  - Use the same activated sample.
  - Perform the adsorption measurements at the desired temperatures (e.g., 273 K, 298 K) using a temperature-controlled bath.
  - Measure the adsorption isotherms by introducing calibrated doses of the respective high-purity gas (CO<sub>2</sub>, CH<sub>4</sub>, or H<sub>2</sub>) up to a final pressure of approximately 1 atm or higher, depending on the experimental requirements.
  - Record the amount of gas adsorbed at each equilibrium pressure point to generate the adsorption isotherm.

## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for the solvothermal synthesis of a **2-aminoisophthalic acid**-based MOF.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for gas adsorption measurements on MOFs.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Amino-functionalized Zr-MOF nanoparticles for adsorption of CO<sub>2</sub> and CH<sub>4</sub> | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Application of 2-Aminoisophthalic Acid in Gas Adsorption Metal-Organic Frameworks]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267165#application-of-2-aminoisophthalic-acid-in-gas-adsorption-mofs>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)